molecular formula C18H27N9O4 B7302676 MeNHCO-bAla-bAla-Unk

MeNHCO-bAla-bAla-Unk

Cat. No.: B7302676
M. Wt: 433.5 g/mol
InChI Key: IBQVUOJIXQROOS-UHFFFAOYSA-N
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Description

The compound MeNHCO-bAla-bAla-Unk is a synthetic molecule that combines a methylcarbamoyl group (MeNHCO) with two beta-alanine (bAla) residues and an unknown moiety (Unk)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeNHCO-bAla-bAla-Unk typically involves the following steps:

    Formation of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced by reacting methylamine with an appropriate carbonyl compound under mild conditions.

    Coupling of Beta-Alanine Residues: The beta-alanine residues are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The coupling reagents commonly used include carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents (e.g., hydroxybenzotriazole).

    Attachment of the Unknown Moiety: The unknown moiety (Unk) is attached to the dipeptide using a suitable linker or coupling reagent, depending on its chemical nature.

Industrial Production Methods

Industrial production of This compound may involve large-scale peptide synthesis techniques, such as automated SPPS or continuous flow synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

MeNHCO-bAla-bAla-Unk: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the unknown moiety (Unk). For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

MeNHCO-bAla-bAla-Unk: has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for designing novel drugs with potential therapeutic effects.

    Biology: It may serve as a probe for studying biological processes, such as enzyme-substrate interactions or protein-ligand binding.

    Materials Science: The compound can be incorporated into polymeric materials to enhance their properties, such as biocompatibility or mechanical strength.

Mechanism of Action

The mechanism of action of MeNHCO-bAla-bAla-Unk depends on its specific molecular targets and pathways. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

MeNHCO-bAla-bAla-Unk: can be compared with other similar compounds, such as:

    MeNHCO-bAla-bAla-Gly: A compound with glycine instead of the unknown moiety.

    MeNHCO-bAla-bAla-Ser: A compound with serine as the terminal residue.

Uniqueness

The uniqueness of This compound lies in the unknown moiety (Unk), which can impart distinct chemical and biological properties to the compound. This makes it a valuable candidate for further research and development.

Properties

IUPAC Name

1-methyl-3-[3-[4-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-8-oxo-1,4,7-triazecan-1-yl]-3-oxopropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N9O4/c1-19-18(31)21-5-3-14(29)26-7-4-13(28)20-6-8-27(10-9-26)17-23-15-12(16(30)24-17)11-22-25(15)2/h11H,3-10H2,1-2H3,(H,20,28)(H2,19,21,31)(H,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQVUOJIXQROOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC(=O)N1CCC(=O)NCCN(CC1)C2=NC3=C(C=NN3C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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